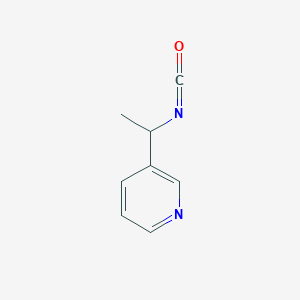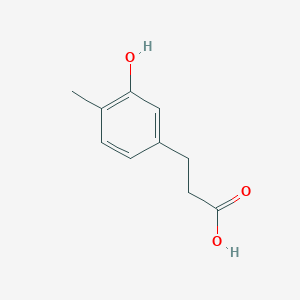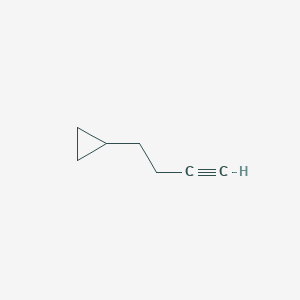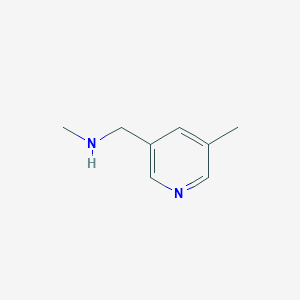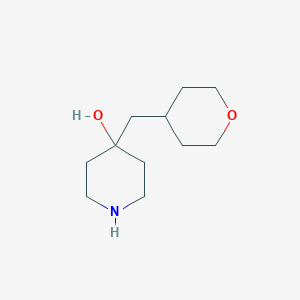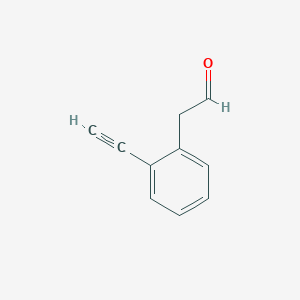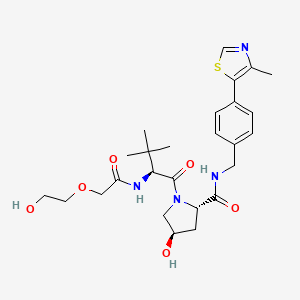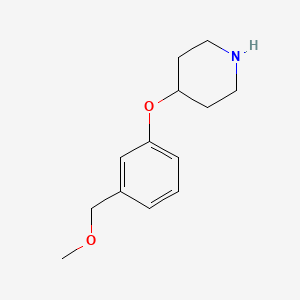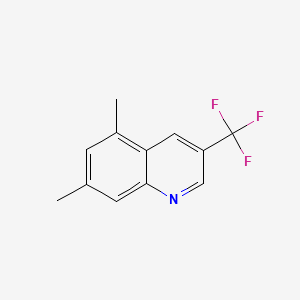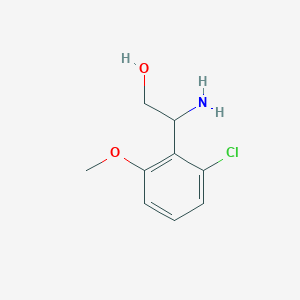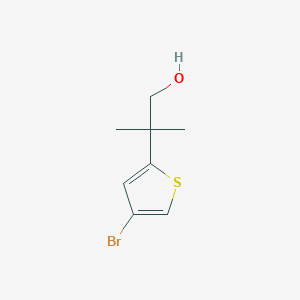
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene with 2-methylpropan-1-ol under specific conditions to yield the desired product . The reaction conditions often include the use of a catalyst such as palladium and a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH₂) or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromothiophen-2-yl)-2-methylpropanal or 2-(4-bromothiophen-2-yl)-2-methylpropanone.
Reduction: Formation of 2-(thiophen-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: Similar structure but lacks the methylpropanol group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a brominated aromatic ring and thiazole moiety.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,5-10)7-3-6(9)4-11-7/h3-4,10H,5H2,1-2H3 |
InChI Key |
ROYUJGKHTYAFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


